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Compound Name: K34c hydrochloride

Cat. No.: B15581162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
K34c is a potent and selective small molecule inhibitor of α5β1 integrin. Integrins are a family of

transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles

in various physiological and pathological processes, including cell survival, migration,

proliferation, and angiogenesis. The α5β1 integrin, a key receptor for fibronectin, is often

overexpressed in various cancer types, including glioblastoma, and is associated with tumor

progression and resistance to therapy. K34c has emerged as a valuable research tool for

investigating the biological functions of α5β1 integrin and as a potential therapeutic agent for

diseases characterized by aberrant α5β1 signaling. This technical guide provides a

comprehensive overview of the chemical properties, structure, and known biological activities

of K34c, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Properties and Structure
K34c is a non-peptidic antagonist of α5β1 integrin. Its chemical and physical properties are

summarized in the table below. It is important to note that while "K34c hydrochloride" is the

commercially available salt form, the detailed data provided by most suppliers and in the

literature corresponds to the free base, K34c. The hydrochloride salt would have a higher

molecular weight due to the addition of HCl and may exhibit different solubility characteristics.

Table 1: Chemical and Physical Properties of K34c

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15581162?utm_src=pdf-interest
https://www.benchchem.com/product/b15581162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

N-(2,6-Dimethylbenzoyl)-O-[3-

(2-pyridinylamino)propyl]-L-

tyrosine

[1]

Molecular Formula C₂₆H₂₉N₃O₄ [1]

Molecular Weight 447.53 g/mol [1]

CAS Number 939769-93-4 [1]

Appearance Solid -

Purity ≥98% (by HPLC) [1]

Solubility
DMSO: ≥ 100 mM; Ethanol: ≥

100 mM
[1]

Storage Store at -20°C [1]
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Biological Activity and Mechanism of Action
K34c is a highly potent and selective inhibitor of the α5β1 integrin, with a reported IC₅₀ value of

3.1 nM.[1][2] Its mechanism of action involves binding to the α5β1 integrin receptor, thereby

blocking its interaction with its primary ligand, fibronectin. This inhibition disrupts the

downstream signaling pathways that are crucial for cell survival, migration, and proliferation in

cancer cells.

The primary biological effects of K34c include:

Inhibition of Cell Survival and Migration: By blocking α5β1 integrin function, K34c inhibits the

adhesion of cells to the extracellular matrix, which is a critical step for both survival and
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migration.

Induction of Apoptosis: K34c has been shown to promote programmed cell death in cancer

cells, particularly in combination with chemotherapeutic agents.[3]

Reduction of Chemotherapy-Induced Senescence: It can decrease premature senescence

induced by certain cancer drugs, thereby enhancing their apoptotic effects.[3]

Inhibition of TGF-β-Induced Infiltration: K34c can prevent the cellular invasion stimulated by

Transforming Growth Factor-beta (TGF-β), a key cytokine in cancer progression.

Signaling Pathways Affected by K34c
The inhibition of α5β1 integrin by K34c impacts several critical signaling pathways implicated in

cancer. The following diagram illustrates the central role of α5β1 integrin and the points of

intervention by K34c.
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K34c inhibits α5β1 integrin, affecting downstream survival and apoptosis pathways.

Experimental Protocols
The following are representative protocols for experiments where K34c has been used to study

its effects on cancer cells. These are based on methodologies described in the scientific

literature and should be adapted as necessary for specific experimental conditions.
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Cell Culture and Treatment
Cell Lines: Human glioblastoma cell lines U87MG (p53 wild-type) and U373MG (p53 mutant)

are commonly used.

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine

serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified

atmosphere.

K34c Preparation: A stock solution of K34c is prepared in DMSO (e.g., 10 mM) and stored at

-20°C. Working solutions are prepared by diluting the stock solution in cell culture medium to

the desired final concentration (e.g., 1-20 µM).

Apoptosis Assay (Flow Cytometry)
Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with K34c alone or in combination with a chemotherapeutic agent (e.g.,

temozolomide or ellipticine) for 24-48 hours.

Harvest the cells by trypsinization and wash with ice-cold PBS.

Resuspend the cells in a binding buffer.

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the

manufacturer's protocol.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin

V positive) and necrotic (PI positive) cells.

Cell Migration Assay (Boyden Chamber)
Coat the upper surface of a transwell insert (8 µm pore size) with fibronectin (10 µg/mL) and

allow it to dry.

Resuspend serum-starved cells in serum-free medium containing K34c at the desired

concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the cell suspension to the upper chamber of the transwell insert.

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

Incubate for 16-24 hours at 37°C.

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the efficacy of K34c in a

cancer cell line.
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A typical experimental workflow for evaluating the biological effects of K34c.

Synthesis
Detailed, step-by-step synthesis protocols for K34c are not readily available in the public

domain and are likely proprietary. The development of K34c is attributed to the work of

Heckmann et al. (2007) on the rational design of selective integrin ligands. The synthesis would

likely involve a multi-step organic synthesis approach, starting from commercially available
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precursors for the L-tyrosine backbone, the 2,6-dimethylbenzoyl group, and the 3-(2-

pyridinylamino)propyl side chain, followed by their sequential coupling.

Conclusion
K34c is a powerful and specific inhibitor of α5β1 integrin, making it an invaluable tool for cancer

research and a promising candidate for further drug development. Its ability to induce apoptosis

and inhibit cell migration by targeting a key signaling node in cancer progression highlights its

therapeutic potential. The information and protocols provided in this guide are intended to

support researchers in utilizing K34c to its full potential in their scientific investigations. As with

any potent biological inhibitor, careful dose-response studies and appropriate controls are

essential for obtaining robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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